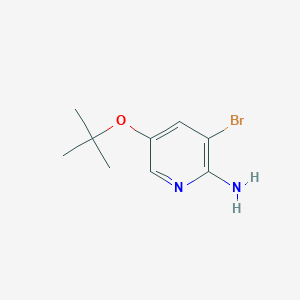

![molecular formula C7H8ClFN4 B6600671 {8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride CAS No. 1955558-29-8](/img/structure/B6600671.png)

{8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

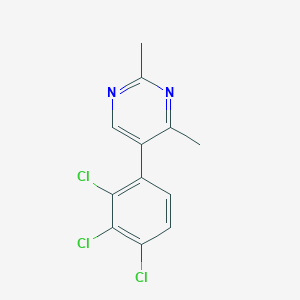

The compound “{8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride” is a potent and selective inhibitor of c-Met . It has been used in the study of cancer progression, particularly in cases where there is overexpression of c-Met and/or hepatocyte growth factor (HGF), amplification of the MET gene, and mutations in the c-Met kinase domain .

Molecular Structure Analysis

The molecular structure of “this compound” is complex. It has been studied using X-ray diffraction, which provides detailed information about its atomic and molecular structure .Applications De Recherche Scientifique

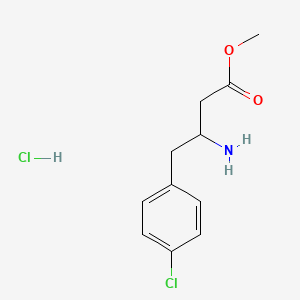

Synthesis and Characterization

- A novel synthesis route involves dipolar cycloaddition reactions to access P2X7 antagonists containing the [1,2,4]triazolo[4,3-a]pyridine moiety, demonstrating robust receptor occupancy and potential for mood disorder treatments (Chrovian et al., 2018).

- Another study highlights the efficient synthesis and structural elucidation of [1,2,4]Triazolo[4,3-a]pyridines via oxidative cyclization, contributing to the pharmaceutical applications of these compounds (El-Kurdi et al., 2021).

- Research on fluorinated heterocycles from one-pot reactions of related hydrochloride salts with fluoro-1,3-diketones has produced fluorinated heterocyclic pyrazolo[1,2,4]triazolo[1,5-a]pyrimidines, showcasing a method to synthesize complex fluorinated structures in moderate yield (Zeng et al., 2008).

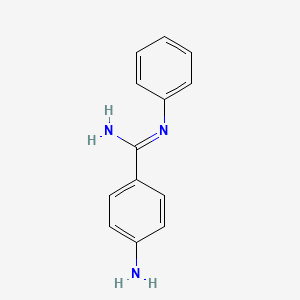

Biological Activity and Applications

- A study on modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as a PI3Ks inhibitor demonstrated significant anticancer effects and reduced toxicity, highlighting its therapeutic potential (Wang et al., 2015).

- The synthesis and biological evaluation of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety showed good antifungal and insecticidal activities, suggesting potential agricultural applications (Xu et al., 2017).

Electroluminescent Properties for OLED Applications

- Research on [1,2,4]-Triazolo[4,3-a]-pyridine based bipolar red host materials for red phosphorescent organic light-emitting diodes (PhOLEDs) has shown promising electroluminescent performance, indicating potential for electronic display technologies (Kang et al., 2017).

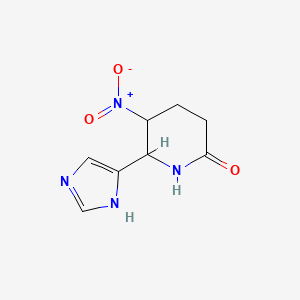

Mécanisme D'action

Target of Action

Similar compounds have been found to target the receptor tyrosine kinase mesenchymal epithelial transition factor (met) .

Mode of Action

It’s known that met inhibitors generally work by blocking both ligand-dependent and -independent activities of met .

Biochemical Pathways

Met and its endogenous ligand, hepatocyte growth factor (hgf), are implicated in several cellular processes relevant to cancer, including cell proliferation, cell migration, and invasive growth .

Pharmacokinetics

Similar compounds have demonstrated desirable preclinical pharmacokinetics, significant inhibition of met phosphorylation in mice, and robust tumor growth inhibition in a met-dependent mouse efficacy model .

Result of Action

Similar compounds have demonstrated nanomolar inhibition of met kinase activity and robust tumor growth inhibition in a met-dependent mouse efficacy model .

Orientations Futures

The compound has shown promise in the study of cancer progression, particularly in cases with overexpression of c-Met and/or HGF, amplification of the MET gene, and mutations in the c-Met kinase domain . Future research may focus on further optimizing the compound and studying its effects in more detail.

Propriétés

IUPAC Name |

(8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN4.ClH/c8-5-2-1-3-12-6(4-9)10-11-7(5)12;/h1-3H,4,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINQSEMJHLTLLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(=C1)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-benzyl 4-[(2R,3S)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B6600596.png)

![3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6600599.png)

![5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B6600624.png)

![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B6600650.png)

![[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B6600680.png)